“3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H13NO5 . It is an important amino acid derivative that has gained substantial attention in scientific research and industry for its varied biological properties and potential implications in several fields.
The molecular structure of “3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” consists of a benzene ring substituted with a hydroxyl group, an amino group that is further substituted with a benzyloxy carbonyl group, and a carboxylic acid group .
The physical and chemical properties of “3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” include a molecular weight of 287.267 Da, a mono-isotopic mass of 287.079376 Da , and a density of 1.3±0.1 g/cm3 . It has a boiling point of 498.9±45.0 °C at 760 mmHg, a vapour pressure of 0.0±1.3 mmHg at 25°C, and an enthalpy of vaporization of 80.8±3.0 kJ/mol . The compound has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 215.6±3.0 cm3 .
3-(Cbz-amino)-5-hydroxybenzoic Acid, also known as 3-amino-5-hydroxybenzoic acid with a benzyloxycarbonyl (Cbz) protection on the amino group, is a compound with significant utility in organic synthesis, particularly in the formation of amides. Its molecular formula is and it has a molecular weight of approximately 287.27 g/mol. The compound is classified as an aromatic amino acid derivative, which plays a crucial role in various biochemical pathways, especially in the synthesis of antibiotics.
3-(Cbz-amino)-5-hydroxybenzoic Acid can be derived from naturally occurring compounds through synthetic pathways. It is primarily classified under the category of amino acid derivatives, specifically as an aromatic compound due to the presence of a benzene ring. This classification is significant as it influences its reactivity and applications in biochemical processes.
The synthesis of 3-(Cbz-amino)-5-hydroxybenzoic Acid typically involves several steps:
Industrial methods may optimize these steps for large-scale production, employing continuous flow reactors and automated purification techniques to enhance yield and purity .
The molecular structure of 3-(Cbz-amino)-5-hydroxybenzoic Acid consists of a benzene ring substituted with both a hydroxyl group and an amino group, where the amino group is protected by a benzyloxycarbonyl group.
This structure allows for various chemical reactions typical of aromatic compounds, including electrophilic substitutions and nucleophilic attacks.
3-(Cbz-amino)-5-hydroxybenzoic Acid participates in several types of chemical reactions:
The mechanism by which 3-(Cbz-amino)-5-hydroxybenzoic Acid exerts its effects primarily involves its role in amide synthesis. As a Cbz-protected amine, it facilitates the coupling between carboxylic acids and amines to form amides efficiently.
This compound is involved in pathways related to antibiotic synthesis, particularly through its role as a precursor in the biosynthesis of ansamycin antibiotics via the aminoshikimate pathway .
3-(Cbz-amino)-5-hydroxybenzoic Acid has notable applications in scientific research:
3-Amino-5-hydroxybenzoic acid (AHBA) serves as the essential aromatic precursor for the biosynthesis of pharmacologically significant ansamycin antibiotics, including rifamycins (used against tuberculosis), streptovaricins, geldanamycins, and ansamitocins. This specialized meta-C7N unit initiates polyketide chain assembly through amide bond formation with the first extender unit of a modular polyketide synthase (PKS). The resulting polyketide chain undergoes further elongation and cyclization to form the characteristic ansamacrolactam structure. Isotopic labeling studies ([carboxy-¹⁴C]-AHBA and [carboxy-¹³C]-AHBA) demonstrated direct incorporation of AHBA into streptovaricin C (>0.1% incorporation, 35:1 dilution) with specific labeling at the quinone methide carbonyl carbon (C-21), confirming its role as the intact starter unit [5] [10].
AHBA biosynthesis diverges from the canonical shikimate pathway through an aminoshikimate pathway involving nitrogen incorporation at an early stage. Key steps include:
Table 1: Key Enzymes in the Aminoshikimate Pathway for AHBA Biosynthesis
Enzyme | Function | Gene(s) | Product |
---|---|---|---|
Kanosamine kinase | Phosphorylation of kanosamine | rifK (in A. mediterranei) | Kanosamine-6-phosphate |
AminoDAHP synthase | Condensation of amino-sugar with PEP | rifH | 3,4-Dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate |
Aminodehydroquinate synthase | Cyclization of aminoDAHP | rifM | 5-Deoxy-5-aminodehydroquinic acid |
Aminodehydroquinase | Dehydration | rifJ | 5-Deoxy-5-aminodehydroshikimic acid (aminoDHS) |
AHBA synthase | Aromatization of aminoDHS | rifN | 3-Amino-5-hydroxybenzoic acid (AHBA) |
AHBA synthase (EC not assigned) catalyzes the terminal aromatization step, converting aminoDHS to AHBA. This enzyme is a homodimeric, pyridoxal 5'-phosphate (PLP)-dependent protein, with each subunit binding one PLP molecule. The crystal structure (resolved at 2.0 Å) reveals significant homology to the aspartate aminotransferase family, featuring a large domain with a seven-stranded β-sheet surrounded by α-helices and a smaller domain containing a four-stranded antiparallel β-sheet [3] [6].
Mechanistically:
The rifN gene encoding AHBA synthase was cloned from A. mediterranei and overexpressed in Escherichia coli as an N-terminal His₆-tagged fusion protein. The recombinant enzyme (≈50 kDa subunit) was purified to homogeneity and retained full catalytic activity, confirming proper folding and cofactor incorporation in a heterologous host [6]. For heterologous ansamycin production, engineered E. coli strains (e.g., BAP1) required:
Inactivation of rifN in A. mediterranei via gene knockout resulted in complete loss of rifamycin production. This deficiency was rescued by exogenous supplementation with synthetic AHBA (0.1–1.0 mM), restoring antibiotic yields to wild-type levels. This genetic evidence unequivocally established AHBA synthase as essential for ansamycin biosynthesis and validated the feasibility of mutasynthesis—feeding AHBA analogs to generate novel antibiotics [6] [10].
Table 2: Genetic Engineering Strategies for AHBA Production in Heterologous Hosts
Host System | Genetic Modifications | Key Findings | Reference |
---|---|---|---|
Escherichia coli BAP1 | sfp (phosphopantetheinyl transferase); AHBA operon (rifG,H,J,K,L,M,N); split rifA PKS; pccB/accA1 (methylmalonyl-CoA) | Production of P8/1-OG tetraketide intermediate and N-acetyl-AHBA | [2] |
E. coli BL21(DE3) | Deletion of putative N-acetyltransferase; glycyrrhizic acid addition | Reduced N-acetyl-AHBA formation; improved AHBA accumulation | [7] |
Amycolatopsis mediterranei ΔrifN | Knockout of AHBA synthase gene | Abolished rifamycin production; restored by AHBA feeding | [6] |
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